molecular formula C23H22N4O4 B2821526 2-(4-benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1421533-02-9

2-(4-benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2821526
CAS No.: 1421533-02-9
M. Wt: 418.453
InChI Key: ZOYKDJRSKSKVAG-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic small molecule designed for biochemical and pharmacological research. This compound features a hybrid structure combining phenoxy acetamide and morpholinopyrimidine pharmacophores, both of which are significant in medicinal chemistry for their diverse biological activities . The phenoxy acetamide scaffold is found in compounds investigated for various pharmacological effects, including antiproliferative activities . The presence of the morpholine ring, a common feature in many pharmacologically active molecules, can influence the compound's solubility and its ability to interact with biological targets . Similarly, the pyrimidine core is a privileged structure in drug discovery. Based on its molecular framework, this acetamide is hypothesized to have potential as a kinase inhibitor and represents a valuable chemical tool for probing cancer biology and signal transduction pathways. Researchers can utilize this compound for target identification, mechanism of action studies, and as a lead structure for the development of novel therapeutic agents. Its structure suggests potential for anti-tumor and anti-proliferative applications, similar to other investigated acetamide derivatives . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-benzoylphenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-22(26-20-14-21(25-16-24-20)27-10-12-30-13-11-27)15-31-19-8-6-18(7-9-19)23(29)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2,(H,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYKDJRSKSKVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the benzoylphenoxy moiety. This can be achieved by reacting 4-hydroxybenzoyl chloride with phenol under controlled conditions. The resulting benzoylphenoxy compound is then reacted with morpholinopyrimidinyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

Industry: Use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-Benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Key Substituents Biological Target/Activity
2-(4-Benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide Acetamide 4-Benzoylphenoxy, 6-morpholinopyrimidinyl Hypothesized kinase/receptor modulation
AdipoRon (2-(4-Benzoylphenoxy)-N-[1-(phenylmethyl)-4-piperidinyl]acetamide) Acetamide 4-Benzoylphenoxy, 4-piperidinyl Adiponectin receptor agonist; neuroprotective effects in hippocampal slices
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone-acetamide 4-Bromophenyl, 4-methoxybenzyl FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole-acetamide 3,4,5-Trimethoxyphenyl, trifluoromethyl Potential kinase inhibition (inferred from benzothiazole moiety)
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide Acetamide Sulfamoylphenyl, 2,6-dimethylpyrimidinyl Unknown; sulfamoyl group may enhance solubility

Key Observations:

Substituent Influence on Solubility: The morpholinopyrimidine group in the target compound likely improves aqueous solubility compared to the piperidinyl group in AdipoRon, as morpholine rings are more polar . The sulfamoylphenyl substituent in the compound from may further enhance solubility but reduce membrane permeability .

Target Selectivity: AdipoRon’s piperidinyl group facilitates adiponectin receptor binding, whereas the morpholinopyrimidinyl substituent in the target compound could shift selectivity toward kinases (e.g., mTOR or PI3K) due to morpholine’s prevalence in kinase inhibitors . Pyridazinone derivatives () exhibit FPR2 agonism, highlighting how heterocyclic systems (pyridazinone vs. pyrimidine) dictate receptor specificity .

Biological Activity: AdipoRon activates adiponectin receptors at 15 µM in hippocampal slices, suggesting the target compound may require similar concentrations for efficacy . FPR2 agonists () induce calcium mobilization at nanomolar ranges, indicating that acetamide derivatives with smaller substituents (e.g., methoxybenzyl) achieve higher potency .

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain 60–80°C during amidation to prevent side reactions.
  • Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent solubility.
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.
  • Purification : Employ column chromatography (silica gel, 5% MeOH in DCM) or recrystallization for final product isolation .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Answer:

TechniqueApplicationKey Data Points
¹H/¹³C NMR Assigns proton and carbon environmentsBenzoyl aromatic protons (δ 7.5–8.0 ppm), morpholine N-CH₂ (δ 3.5–3.7 ppm)
IR Spectroscopy Identifies functional groupsC=O stretch (acetamide: ~1680 cm⁻¹; benzoyl: ~1700 cm⁻¹)
HPLC-MS Verifies purity (>95%) and molecular weight[M+H]+ ion matching theoretical mass (e.g., m/z 448.18 for C₂₃H₂₂N₃O₄)

Basic: What functional groups in this compound’s structure are pivotal for its biochemical interactions?

Answer:

  • Morpholinopyrimidine Core : Enhances solubility and hydrogen-bonding capacity for target binding (e.g., kinase active sites).
  • Benzoylphenoxy Group : Facilitates hydrophobic interactions with lipid membranes or protein pockets.
  • Acetamide Linker : Improves metabolic stability by resisting enzymatic hydrolysis compared to ester analogs.
    These groups collectively influence pharmacokinetic properties such as bioavailability and target selectivity .

Advanced: How can computational chemistry approaches accelerate the design of novel derivatives?

Answer:

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict feasible pathways for modifying the benzoylphenoxy or morpholine moieties.
  • Machine Learning : Trains models on historical reaction data to optimize solvent/catalyst combinations (e.g., predicting DMF as optimal for amidation).
  • Transition State Analysis : Identifies steric hindrance in coupling steps, guiding substituent positioning to improve yields by ~30% .

Advanced: What experimental strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability)?

Answer:
Discrepancies often arise from assay conditions. Researchers should:

Standardize Assays : Use ATP-based viability assays with consistent cell lines (e.g., HepG2 vs. HEK293).

Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) alongside cellular activity.

Target Engagement Studies : Employ CRISPR knockouts or competitive inhibitors (e.g., staurosporine for kinase inhibition) to validate specificity .

Advanced: What in vitro methodologies assess pharmacokinetic properties?

Answer:

AssayProtocolRelevance
Microsomal Stability Incubate with liver microsomes; quantify via LC-MSPredicts hepatic clearance rates
Caco-2 Permeability Measure apical-to-basolateral transportEstimates intestinal absorption potential
Plasma Protein Binding Equilibrium dialysis with human plasmaDetermines free drug concentration

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